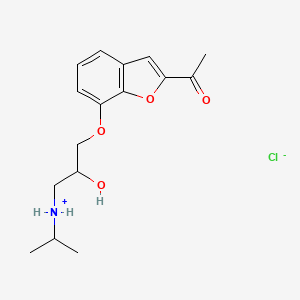
Befunolol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Befunolol hydrochloride is a beta blocker with intrinsic sympathomimetic activity, primarily used in the management of open-angle glaucoma. It acts as a β adrenoreceptor partial agonist and was introduced in Japan in 1983 by Kakenyaku Kako Co. under the trade name Bentos .
Preparation Methods
The synthesis of befunolol hydrochloride involves several steps. The first reported synthesis in 1974 used a benzofuran derivative with epichlorohydrin and then isopropylamine to add the sidechain, which was known to produce beta blockers. The requisite intermediate was synthesized from ortho-vanillin by a condensation reaction with chloroacetone in the presence of potassium hydroxide, giving 2-acetyl-7-methoxybenzofuran, which was then demethylated using hydrobromic acid .
Chemical Reactions Analysis
Befunolol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Befunolol hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in the study of beta blockers and their synthesis.
Biology: It is used to study the effects of beta blockers on biological systems, particularly in the context of glaucoma.
Medicine: It is used in the treatment of open-angle glaucoma, reducing intraocular pressure by decreasing the production of aqueous humor.
Industry: It is used in the pharmaceutical industry for the production of glaucoma medications
Mechanism of Action
Befunolol hydrochloride exerts its effects by acting as a partial agonist at β adrenoreceptors. It binds to these receptors, which mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins. This receptor binding leads to a decrease in the production of aqueous humor, thereby reducing intraocular pressure .
Comparison with Similar Compounds
Befunolol hydrochloride is unique among beta blockers due to its intrinsic sympathomimetic activity. Similar compounds include:
Propranolol: A non-selective beta blocker without intrinsic sympathomimetic activity.
Timolol: Another non-selective beta blocker used in the treatment of glaucoma.
Betaxolol: A selective beta-1 blocker used in the treatment of glaucoma. This compound’s partial agonist activity distinguishes it from these other beta blockers, providing a unique profile of effects
Properties
CAS No. |
39543-79-8 |
|---|---|
Molecular Formula |
C16H22ClNO4 |
Molecular Weight |
327.80 g/mol |
IUPAC Name |
1-[7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C16H21NO4.ClH/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14;/h4-7,10,13,17,19H,8-9H2,1-3H3;1H |
InChI Key |
TVVTWOGRPVJKDJ-UHFFFAOYSA-N |
SMILES |
CC(C)[NH2+]CC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O.[Cl-] |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
39552-01-7 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-acetyl-7-(2-hydroxy-3-isopropylamino)propoxybenzofuran befunolol befunolol hydrochloride Bentos BFE 60 Glauconex |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


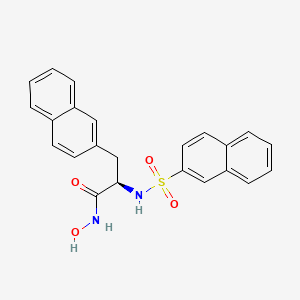
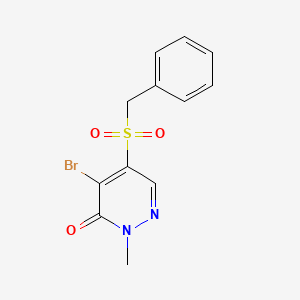
![(5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1667835.png)
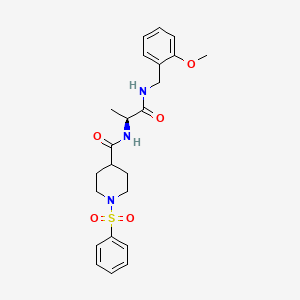
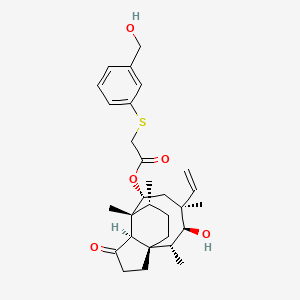
![[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt](/img/structure/B1667841.png)

![Bicyclo[6.1.0]non-2-yne, cis-](/img/structure/B1667845.png)
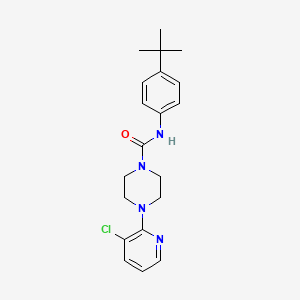
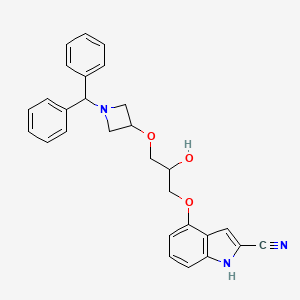
![(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide](/img/structure/B1667849.png)
![3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile](/img/structure/B1667850.png)
![4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One](/img/structure/B1667851.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate](/img/structure/B1667852.png)
